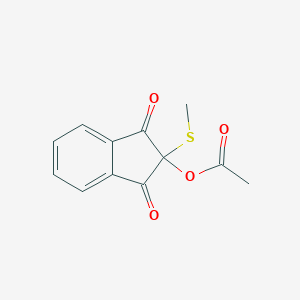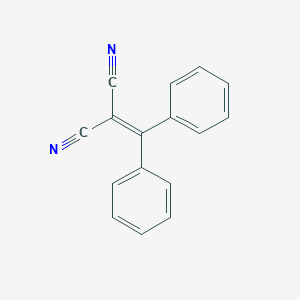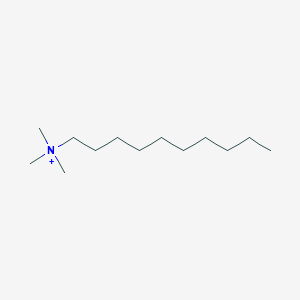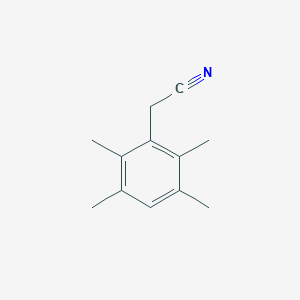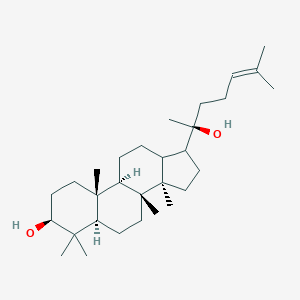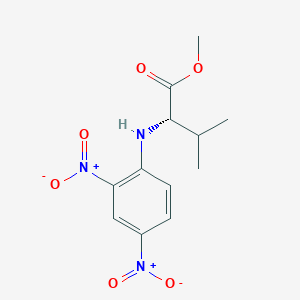
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate, also known as DNMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DNMBP is a synthetic compound that is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the human body.
Wirkmechanismus
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is a competitive antagonist of the glycine receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. By blocking the glycine receptor, methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate inhibits the transmission of nerve impulses, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to induce muscle relaxation, reduce anxiety, and produce anticonvulsant effects. It has also been shown to have analgesic and anesthetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate in lab experiments is its high selectivity for the glycine receptor. This allows researchers to study the effects of specific drugs on this receptor without interference from other receptors. However, one limitation of using methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is its relatively short half-life, which can make it difficult to study the long-term effects of drugs on the glycine receptor.
Zukünftige Richtungen
There are a number of future directions for research involving methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate. One area of interest is the development of new drugs that target the glycine receptor for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the role of the glycine receptor in the development of addiction and the potential use of methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate in the treatment of addiction. Additionally, there is ongoing research into the synthesis of new compounds that are similar to methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate but with improved pharmacological properties.
Synthesemethoden
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is synthesized through a multistep process involving the reaction of 2,4-dinitroaniline with 3-methyl-2-butanone in the presence of a base catalyst. The resulting product is then esterified with methanol to produce the final product, methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the human body. It is commonly used in the development and testing of new drugs, particularly those that target the central nervous system. methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is also used in the study of receptor-ligand interactions and the screening of potential drug candidates.
Eigenschaften
CAS-Nummer |
10420-77-6 |
|---|---|
Produktname |
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate |
Molekularformel |
C12H15N3O6 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate |
InChI |
InChI=1S/C12H15N3O6/c1-7(2)11(12(16)21-3)13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-7,11,13H,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
ZVKSDKYSSSCFQF-NSHDSACASA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
N-(2,4-Dinitrophenyl)-L-valine methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



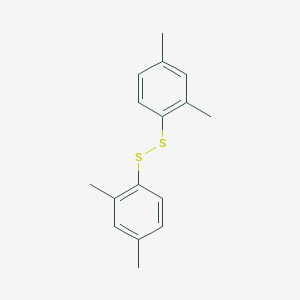
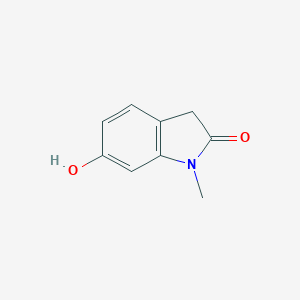
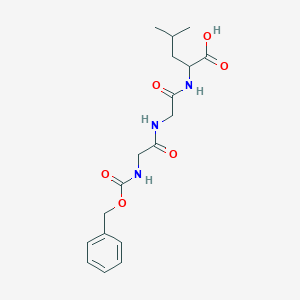
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
